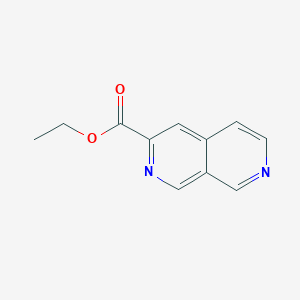

Ethyl 2,7-naphthyridine-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-5-8-3-4-12-6-9(8)7-13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKSZGJYPIHECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=NC=CC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286981 | |

| Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250674-55-6 | |

| Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250674-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Architecting the 2,7-Naphthyridine Core: Preliminary Synthesis Pathways for Ethyl 2,7-Naphthyridine-3-Carboxylate

Executive Summary

The 2,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial efficacy to the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF-PH)[1][2]. Synthesizing the specific derivative ethyl 2,7-naphthyridine-3-carboxylate presents unique regiochemical challenges, as the direct formation of both pyrido rings in a single synthetic step from acyclic precursors is notoriously difficult[3].

As a Senior Application Scientist, I have structured this technical guide to evaluate two field-proven synthetic pathways: a top-down ring expansion via the Claisen-Dieckmann rearrangement, and a bottom-up de novo assembly utilizing the Schoellkopf synthesis. Both pathways are presented as self-validating systems, ensuring that researchers can track reaction causality and verify intermediate integrity at every step.

Mechanistic Rationale & Pathway Selection

The Claisen-Dieckmann Rearrangement (Pyrrolo-Pyridine Expansion)

The transformation of pyrrolo[3,4-c]pyridine-1,3-diones into the 2,7-naphthyridine ring system represents a highly regioselective ring expansion[2]. When ethyl (4-R'-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate is treated with sodium ethoxide, a Claisen-Dieckmann rearrangement is triggered[2].

Causality of Reagent Selection: Sodium ethoxide is specifically chosen because its pKa perfectly aligns with the acidity of the active methylene group on the acetate moiety. Deprotonation generates a nucleophilic carbanion that intramolecularly attacks the adjacent imide carbonyl. The thermodynamic stability of the resulting 6-membered ring drives the expansion. Crucially, steric directing groups ensure the reaction exclusively yields the 2,7-naphthyridine isomer rather than the sterically hindered 2,6-isomer[2].

Figure 1: Claisen-Dieckmann rearrangement pathway for 2,7-naphthyridine synthesis.

De Novo Assembly via Schoellkopf Synthesis

For highly functionalized derivatives, such as those utilized in the discovery of HIF-PH inhibitors for hematopoietic stem cell mobilization, a de novo bottom-up synthesis is required[1].

Causality of Reagent Selection: The pathway initiates with a zinc chloride-catalyzed Knoevenagel condensation between dimethyl malonate and ethyl 2-oxopropanoate[1]. Zinc chloride acts as a mild Lewis acid, activating the carbonyl without causing unwanted polymerization. Subsequent cyclization with a primary amine constructs the foundational pyridone ring[1]. To build the second fused ring, the Schoellkopf synthesis is deployed to form an oxazole intermediate[1]. The oxazole acts as a masked diene; upon acidic treatment, the ring opens, allowing phosphorus oxychloride ( POCl3 ) to drive aromatization and chlorination, establishing the fully aromatic ethyl 2,7-naphthyridine-3-carboxylate scaffold[1].

Figure 2: De novo multistep synthesis of 2,7-naphthyridine-3-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) to validate intermediate integrity before proceeding to subsequent steps.

Protocol A: Base-Mediated Ring Expansion[2]

-

Preparation: Charge a dry, nitrogen-flushed reactor with ethyl (4-R'-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate (1.0 eq) and anhydrous ethanol.

-

Base Addition: Add sodium ethoxide (1.2 eq) dropwise at 0°C.

-

IPC Check: The low temperature prevents unwanted ester hydrolysis. Monitor via LC-MS; the disappearance of the precursor mass and the appearance of the expanded ring mass validates the initiation of the Claisen-Dieckmann rearrangement.

-

-

Rearrangement: Heat the mixture to reflux for 4 hours to ensure thermodynamic control favors the 2,7-isomer.

-

Quench & Isolate: Cool to room temperature and quench with 1M HCl to pH 5-6 to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum.

-

Validation: Confirm the 2,7-isomer structure via X-ray crystallography or 2D-NMR (NOESY) to rule out the 2,6-isomer[2].

-

Protocol B: Multistep De Novo Synthesis[1]

-

Knoevenagel Condensation: React dimethyl malonate and ethyl 2-oxopropanoate with catalytic ZnCl2 .

-

IPC Check: TLC monitoring (Hexane/EtOAc) must show complete consumption of starting materials before proceeding.

-

-

Pyridone Formation: Treat the intermediate with 1,1-dimethoxy-N,N-dimethylmethanamine, followed by cyclization with cyclohexylamine.

-

Schoellkopf Synthesis: Selectively hydrolyze the ethyl ester with LiOH. React the resulting acid with an isocyanide reagent to form the oxazole intermediate[1].

-

Aromatization & Chlorination: Treat the oxazole with acid to induce ring opening, followed immediately by POCl3 to chlorinate the nascent ring.

-

Hydrogenation: Subject the chlorinated intermediate to catalytic hydrogenation (Pd/C) to yield the final ethyl 2,7-naphthyridine-3-carboxylate derivative[1].

-

Validation: 1 H NMR ( 400 MHz , CDCl3 ) must show characteristic naphthyridine aromatic protons (e.g., doublets at δ 7.52 and 7.06 ppm)[1].

-

Quantitative Yield & Analytical Validation

The table below summarizes the quantitative outputs and self-validating analytical markers for both pathways, allowing process chemists to select the optimal route based on available precursors and required yield.

| Synthetic Pathway | Key Precursors | Critical Reagents | Overall Yield | Key Analytical Markers (Validation) |

| Claisen-Dieckmann Rearrangement | Pyrrolo[3,4-c]pyridine acetate | NaOEt, EtOH, Reflux | ~65-75% | X-ray crystallography; IR: ν 1660 cm −1 (C=O)[2] |

| De Novo (Schoellkopf) | Dimethyl malonate + Ethyl 2-oxopropanoate | ZnCl2 , POCl3 , Pd/C | 80% (Final Step) | 1 H NMR ( CDCl3 ): δ 10.95 (s, 1H), 7.52 (d, J=7.6 Hz , 1H)[1] |

| Smiles Rearrangement (Alternative) | O-alkylated pyridine derivatives | Base, DMF, Heat | 75-89% | 1 H NMR: NH group singlet at δ 8.04–10.13 ppm[4] |

Conclusion

The synthesis of ethyl 2,7-naphthyridine-3-carboxylate requires rigorous regiochemical control. The Claisen-Dieckmann rearrangement offers a highly efficient, thermodynamically driven route when specific pyrrolo-pyridine precursors are available[2]. Conversely, the de novo Schoellkopf pathway provides unparalleled flexibility for late-stage functionalization, making it the preferred choice for complex drug discovery campaigns, such as the development of HIF-PH inhibitors[1]. By adhering to the self-validating protocols and in-process controls outlined in this guide, researchers can ensure high-fidelity synthesis of this critical pharmacophore.

References

-

Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization Source: ACS Publications URL:[Link]

-

ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives Source: ResearchGate URL:[Link]

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: PMC (PubMed Central) URL:[Link]

Sources

Comprehensive Analysis of Ethyl 2,7-Naphthyridine-3-Carboxylate: Electron Density, Reactivity, and Synthetic Utility

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 2,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from targeted anti-staphylococcal effects to the inhibition of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL) in oncology [1, 2]. At the core of synthesizing these diverse therapeutic agents is ethyl 2,7-naphthyridine-3-carboxylate . This whitepaper provides an authoritative, mechanistic deep-dive into the electron density distribution, inherent reactivity paradigms, and field-proven synthetic methodologies associated with this critical building block.

Structural and Electronic Mapping

To rationally design synthetic routes utilizing ethyl 2,7-naphthyridine-3-carboxylate, one must first understand its electronic topology. The reactivity of this molecule is entirely dictated by the synergistic electron-withdrawing effects of its heteroatoms and functional groups [3].

Molecular Electrostatic Potential (MEP) and Electron Density

The 2,7-naphthyridine core consists of two fused pyridine rings. The nitrogen atoms at positions 2 and 7 exert strong inductive (-I) and mesomeric (-M) effects, pulling π -electron density away from the carbon framework.

When an ethyl carboxylate group is introduced at the C3 position, it introduces an additional -M effect. This creates a highly polarized molecule:

-

Electron-Rich Regions (Nucleophilic): The lone pairs on the N2 and N7 atoms, and the carbonyl oxygen of the ester group.

-

Electron-Deficient Regions (Electrophilic): The ring carbons, specifically C1, C4, C6, and C8. The C1 position is particularly electron-deficient due to its proximity to the N2 atom and the C3 ester, making it a prime target for Nucleophilic Aromatic Substitution ( SNAr ) [3].

Causality of Reactivity

Because the Lowest Unoccupied Molecular Orbital (LUMO) energy is significantly lowered by these electron-withdrawing groups, electrophilic aromatic substitution (EAS) is virtually suppressed. Instead, the molecule is primed for nucleophilic attack. The electrostatic potential values accurately reflect this delocalized electron deficiency, allowing chemists to predict regioselectivity during functionalization[3].

Logic diagram of electronic effects governing naphthyridine reactivity.

Reactivity Paradigms and Synthetic Utility

Ester Functionalization

The ethyl ester at C3 serves as a versatile synthetic handle. It can be directly converted into a carbohydrazide via reaction with hydrazine hydrate, or hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling. These transformations are foundational for generating libraries of Schiff bases (antimicrobial candidates) [1, 4] or complex amides (kinase inhibitors) [2].

Nucleophilic Aromatic Substitution ( SNAr )

If halogens (e.g., chlorine or bromine) are introduced at the C1 or C8 positions, they can be readily displaced by cyclic amines (e.g., piperidine, pyrrolidine) or anilines. The electron-withdrawing C3 ester accelerates this process by stabilizing the Meisenheimer complex intermediate [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the chemist can verify success at each step through observable physical or chemical changes.

Protocol A: Base-Catalyzed Hydrolysis to 2,7-Naphthyridine-3-Carboxylic Acid

Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the Li+ ion provides milder conditions and better solubility in mixed aqueous-organic solvent systems (like THF/Water), preventing the degradation of the electron-deficient heteroaromatic core.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of ethyl 2,7-naphthyridine-3-carboxylate in a 3:1 mixture of THF and H2O (0.2 M concentration). Validation: The solution should be clear and pale yellow.

-

Reagent Addition: Add 2.5 eq of LiOH· H2O in one portion at 0∘C .

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf≈0.7 ) will disappear, replaced by a baseline spot (the lithium carboxylate salt).

-

Workup & Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0∘C and slowly acidify with 1M HCl to pH 3-4. Validation: A dense, off-white to pale yellow precipitate (the free carboxylic acid) will immediately form.

-

Isolation: Filter the solid, wash with ice-cold water, and dry under high vacuum.

Protocol B: Synthesis of 3-Carbohydrazide Derivatives

Causality: Hydrazine hydrate is highly nucleophilic, but the reaction requires a protic solvent (ethanol) to facilitate proton transfer during the tetrahedral intermediate collapse. The product is typically insoluble in cold ethanol, driving the equilibrium forward and simplifying purification.

Step-by-Step Methodology:

-

Setup: Suspend 1.0 eq of the ethyl ester in absolute ethanol (0.5 M).

-

Addition: Add 5.0 eq of hydrazine hydrate (80% aqueous solution). Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

-

Reflux: Heat the mixture to 80∘C for 8-12 hours. Validation: The initial suspension will dissolve, followed by the gradual formation of a new precipitate (the hydrazide product) as the reaction progresses.

-

Isolation: Cool the reaction to room temperature, then to 4∘C in an ice bath to maximize crystallization.

-

Purification: Filter the solid, wash with cold ethanol and diethyl ether, and dry in vacuo. The resulting hydrazides are key intermediates for synthesizing bioactive Schiff bases [4].

Experimental workflow for generating therapeutic libraries from the ethyl ester.

Quantitative Data & Biological Translation

The structural modifications of the 2,7-naphthyridine-3-carboxylate core directly translate to measurable biological outcomes. For instance, converting the ester to specific Schiff bases yields compounds with potent, selective anti-staphylococcal activity that spare the normal microbiota [1]. Alternatively, amide derivatives act as potent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors or MASTL inhibitors[2, 5].

Table 1: Representative Quantitative Data for 2,7-Naphthyridine Derivatives

| Compound Class / Modification | Key 1 H NMR Shift (ppm) | Primary Biological Target | Representative Activity Metric |

| Ethyl Ester Precursor | 4.30 - 4.95 (q, 2H, CH2 ) | Synthetic Intermediate | N/A |

| 3-Carbohydrazide | 9.50 - 10.00 (br s, NH) | Synthetic Intermediate | N/A |

| Schiff Base Derivatives | 8.00 - 8.50 (s, 1H, CH=N) | Staphylococcus aureus | MIC ≈ 8 - 31 mg/L [1] |

| Amide Derivatives | 8.50 - 9.00 (br s, NH) | MASTL Kinase | Ki in low nM range [2] |

| Halogenated Core (C1/C8) | N/A (Loss of aromatic proton) | Anticancer (MCF-7, A549) | IC50≈ 6.6 - 16.0 μ M[4] |

Note: NMR shifts are highly dependent on the solvent (typically DMSO−d6 or CDCl3 ) and the specific substitution pattern on the naphthyridine ring.

Conclusion

Ethyl 2,7-naphthyridine-3-carboxylate is a highly polarized, electron-deficient scaffold that offers predictable and robust reactivity. By understanding the underlying electron density—specifically the electron-withdrawing nature of the N2/N7 heteroatoms coupled with the C3 ester—chemists can rationally design self-validating synthetic routes. Whether executing a simple base-catalyzed hydrolysis or a complex SNAr cascade, mastering this molecule's electronic profile is the key to unlocking its vast potential in medicinal chemistry.

References

- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.

- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.

- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Semantic Scholar / MDPI.

- Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives.

- Synthesis of novel biologically active pyridonaphthyridine derivatives by employing Fe3O4/SiO2/CuO as a magnetically recoverable nanoc

Application Note: Ethyl 2,7-Naphthyridine-3-Carboxylate as a Privileged Precursor in Targeted Drug Discovery

Executive Summary

The 2,7-naphthyridine scaffold is a highly versatile, nitrogen-rich bicyclic heteroaromatic system that serves as a bioisostere for quinolines, isoquinolines, and other fused heterocycles. Due to its unique electronic distribution and hydrogen-bonding capabilities, it has emerged as a privileged structure in the development of kinase inhibitors (e.g., MET/AXL) and selective antimicrobial agents [1]. However, the direct late-stage functionalization of the bare 2,7-naphthyridine ring is notoriously challenging due to its electron-deficient nature, which often leads to dehalogenation or poor yields under standard transition-metal catalysis [3].

To bypass these synthetic bottlenecks, ethyl 2,7-naphthyridine-3-carboxylate (CAS: 250674-55-6) is utilized as a pre-functionalized, high-value building block. This application note provides a comprehensive guide on leveraging this precursor to construct diverse, biologically active libraries, complete with mechanistic rationales and validated experimental protocols.

Pharmacological Relevance & Mechanistic Insights

The strategic placement of the carboxylate ester at the C3 position of the 2,7-naphthyridine core provides a critical synthetic handle for drug discovery.

-

Kinase Inhibition (Oncology): Derivatives of 2,7-naphthyridine are potent inhibitors of receptor tyrosine kinases such as MET and AXL, which are implicated in tumor proliferation and drug resistance [3]. The C3-position is often elaborated into a carboxamide to serve as a critical hinge-binding motif, donating and accepting hydrogen bonds within the ATP-binding pocket of the kinase.

-

Antimicrobial Activity (Infectious Disease): Recent studies have demonstrated that 3-carboxylate and 3-carboxamide derivatives of 2,7-naphthyridines exhibit highly selective anti-staphylococcal activity (targeting S. aureus) while sparing the natural human microbiota. This is achieved through the inhibition of bacterial DNA gyrase [2].

The ethyl ester specifically offers an optimal balance of lipophilicity for purification and storage, while remaining highly susceptible to mild base-catalyzed saponification, enabling rapid downstream diversification.

Fig 1: Mechanism of action for 2,7-naphthyridine-derived MET/AXL kinase inhibitors.

Quantitative Data: Biological Activity Profiling

The following table summarizes the comparative pharmacological profiles of various 2,7-naphthyridine derivatives synthesized from 3-carboxylate precursors, highlighting the structure-activity relationship (SAR) across different therapeutic targets.

Table 1: Pharmacological Profiling of 2,7-Naphthyridine Derivatives

| Compound Class | C3-Substitution | Primary Target | IC50 / MIC | Cytotoxicity (Fibroblasts) | Reference |

| Type I Inhibitor | -COOH (Free Acid) | Bacterial DNA Gyrase | MIC = 31 mg/L (S. aureus) | Low (>100 µM) | [2] |

| Type II Inhibitor | -CONHR (Amide) | Bacterial DNA Gyrase | MIC = 8 mg/L (S. aureus) | Low (>100 µM) | [2] |

| Kinase Inhibitor A | -CONHR (Amide) | MET Kinase | IC50 = 12 nM | Moderate (Therapeutic Window) | [3] |

| Kinase Inhibitor B | -CH2OH (Alcohol) | AXL Kinase | IC50 = 45 nM | Moderate | [3] |

Synthetic Workflow & Methodologies

The transformation of ethyl 2,7-naphthyridine-3-carboxylate into a library of active pharmaceutical ingredients (APIs) typically follows a divergent synthesis approach. The workflow below illustrates the primary pathways utilized by medicinal chemists.

Fig 2: Divergent synthetic workflow from the ethyl 2,7-naphthyridine-3-carboxylate precursor.

Protocol 1: Saponification to 2,7-Naphthyridine-3-Carboxylic Acid

Objective: To unmask the carboxylic acid for downstream peptide coupling. Causality & Rationale: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium carboxylate salt is highly soluble in the THF/H₂O co-solvent system, ensuring a homogeneous reaction. Furthermore, the workup requires precise pH control; because the 2,7-naphthyridine core contains basic nitrogen atoms, over-acidification will protonate the core, rendering the product highly water-soluble and impossible to extract.

Step-by-Step Procedure:

-

Dissolution: Suspend ethyl 2,7-naphthyridine-3-carboxylate (1.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (8 mL).

-

Base Addition: Add LiOH·H₂O (3.0 mmol, 3.0 eq) in one portion. Stir the reaction mixture at ambient temperature (20-25°C).

-

Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material should be fully consumed within 4 to 6 hours.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous basic solution.

-

Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Stop addition exactly at pH 3.5 – 4.0. The zwitterionic 2,7-naphthyridine-3-carboxylic acid will precipitate as a fine solid.

-

Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 5 mL) and diethyl ether (5 mL), and dry in vacuo to afford the intermediate.

Protocol 2: HATU-Mediated Amidation for Library Generation

Objective: To couple the carboxylic acid with diverse amines to generate hinge-binding kinase inhibitors or DNA gyrase inhibitors. Causality & Rationale: The electron-deficient nature of the 2,7-naphthyridine ring significantly reduces the nucleophilicity of the carboxylate oxygen during the initial activation step. Traditional coupling agents like EDC/HOBt often result in sluggish kinetics and low yields. HATU is employed because the highly reactive 7-aza-benzotriazole leaving group drives the reaction forward rapidly, minimizing epimerization and side reactions.

Step-by-Step Procedure:

-

Activation: In an oven-dried flask under N₂, dissolve 2,7-naphthyridine-3-carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq) and HATU (1.2 mmol, 1.2 eq).

-

Pre-activation Stirring: Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. The solution will typically turn a deep yellow/orange.

-

Amine Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) dropwise or in small portions.

-

Reaction: Stir the reaction at room temperature for 12 hours.

-

Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer and purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM) to yield the pure 2,7-naphthyridine-3-carboxamide derivative.

References

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.[Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. National Center for Biotechnology Information (PMC).[Link]

-

Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science.[Link]

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 2,7-Naphthyridine-3-carboxylate

Introduction: The Significance of Saturated 2,7-Naphthyridine Scaffolds

The 2,7-naphthyridine core is a prominent structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antitumor and antimicrobial effects.[1] The strategic introduction of sp³ character into such aromatic systems through catalytic hydrogenation is a powerful tool in modern drug discovery. This transformation allows for the exploration of new chemical space, potentially leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. The resulting saturated or partially saturated tetrahydro-2,7-naphthyridine derivatives are key building blocks in the synthesis of novel therapeutics.

This guide provides detailed protocols for the catalytic hydrogenation of ethyl 2,7-naphthyridine-3-carboxylate, a representative substrate for this important transformation. We will explore two primary methodologies: a heterogeneous hydrogenation using Palladium on carbon (Pd/C) with hydrogen gas, and a transfer hydrogenation approach utilizing a Ruthenium-based catalyst. The causality behind experimental choices, potential challenges, and expected outcomes will be discussed to provide a comprehensive understanding for researchers in medicinal chemistry and drug development.

Reaction Pathway Overview: From Aromaticity to Saturation

The catalytic hydrogenation of ethyl 2,7-naphthyridine-3-carboxylate involves the addition of hydrogen atoms across the double bonds of one or both of the pyridine rings. The choice of catalyst and reaction conditions can influence the regioselectivity of this reduction, although for the symmetrical 2,7-naphthyridine core, the primary goal is typically the saturation of one of the rings to yield the corresponding tetrahydro derivative.

Caption: Step-by-step workflow for the Pd/C catalyzed hydrogenation.

Detailed Step-by-Step Methodology

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add ethyl 2,7-naphthyridine-3-carboxylate (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (0.1-0.2 M concentration).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the reaction mixture.

-

Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 3-5 cycles to remove oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi to 40 bar). [2][3]Commence stirring and heat the reaction to the target temperature (e.g., 50-70 °C). [2]5. Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (after carefully venting and re-purging the vessel) and analyzing by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the vessel to cool to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the desired ethyl 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylate.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a suitable catalyst. Ruthenium complexes are particularly effective for the hydrogenation of N-heterocycles. [4][5]This method can sometimes offer different selectivity compared to heterogeneous catalysis and can be performed using standard laboratory glassware.

Key Parameters and Rationale

| Parameter | Recommended Condition | Rationale & Reference |

| Catalyst | [Ru(p-cymene)I₂]₂ | A homogeneous ruthenium precatalyst known to be effective for naphthyridine hydrogenation. [2][6] |

| Hydrogen Donor | 2-Propanol (iPrOH) / Formic Acid | 2-Propanol is a common and effective hydrogen donor for Ru-catalyzed transfer hydrogenations. [5]Formic acid can also be used as a hydrogen source. [7] |

| Solvent | 1,2-Dichloroethane (DCE) or 2-Propanol | DCE has been shown to be an effective solvent for Ru-catalyzed naphthyridine hydrogenations. [2]If 2-propanol is the H-donor, it can also serve as the solvent. [4] |

| Temperature | 50 °C | A moderately elevated temperature is often sufficient to achieve a good reaction rate without promoting side reactions. [2] |

| Additive | NaBArF₄ (optional) | In some cases, the addition of NaBArF₄ can significantly improve the activity of the ruthenium catalyst. [2][8] |

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,7-naphthyridine-3-carboxylate (1.0 eq) in the chosen solvent (e.g., 1,2-dichloroethane or 2-propanol).

-

Catalyst and Donor Addition: Add the ruthenium precatalyst, [Ru(p-cymene)I₂]₂ (2.5 mol%), and if applicable, the additive NaBArF₄ (5 mol%). [2]If not using 2-propanol as the solvent, add the hydrogen donor.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) under an inert atmosphere (nitrogen or argon).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Purification: Concentrate the reaction mixture under reduced pressure. The residue can be directly purified by silica gel column chromatography to isolate the product, ethyl 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylate. In some cases, a simple aqueous work-up may be beneficial before chromatography.

Troubleshooting and Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or hydrogen pressure (for Protocol 1). For the transfer hydrogenation, the addition of NaBArF₄ may enhance reactivity. [2]* Side Reactions: Dehalogenation can be a competing reaction if the substrate bears halogen substituents, particularly with Pd/C. [2]The choice of catalyst and milder conditions can mitigate this.

-

Catalyst Poisoning: Certain functional groups can act as catalyst poisons. Ensure the substrate and solvents are of high purity. Diphenylsulfide has been reported as a catalyst poison to increase the chemoselectivity of Pd/C catalyzed hydrogenations. [9]* Post-Reaction Protection: The resulting tetrahydro-2,7-naphthyridine contains a secondary amine which may be sensitive or require protection for subsequent synthetic steps. In-situ protection, for example with Boc anhydride (Boc₂O), can be performed after the hydrogenation is complete. [2]

Conclusion

The catalytic hydrogenation of ethyl 2,7-naphthyridine-3-carboxylate is a feasible and valuable transformation for accessing saturated N-heterocyclic scaffolds. Both heterogeneous hydrogenation with Pd/C and homogeneous transfer hydrogenation with a Ruthenium catalyst offer effective and complementary approaches. The choice of protocol will depend on the available equipment, desired scale, and the specific functional group tolerance required for the substrate. The detailed methodologies provided herein serve as a robust starting point for researchers to successfully implement these important reactions in their synthetic endeavors.

References

-

Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635-6640. [Link] [2][8][6][10]2. Wang, D., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730-2733. [Link] [4][11]3. Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. R Discovery. [Link]

-

Zhang, L., et al. (2020). Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Organic & Biomolecular Chemistry. [Link] [12]5. Wojcicka, A., et al. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(11), 3363. [Link] [1]6. Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. PubMed. [Link]

-

Li, Y., et al. (2021). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry, 19(34), 7421-7427. [Link] [13]8. Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link] [3]9. Nagy, E., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7486-7497. [Link] [14]10. Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link] [15]11. Reddy, K. L., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. E-Journal of Chemistry, 4(4), 569-575. [Link] [16]12. Wojcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(21), 13009. [Link] [17]13. Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link] [9]14. Wang, T., et al. (2022). Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives. Journal of the American Chemical Society, 144(46), 21337-21345. [Link] [18]15. Chen, Y.-C., et al. (2014). An unexpected semi-hydrogenation of a ligand in the complexation of 2,7-bispyridinyl-1,8-naphthyridine with Ru3(CO)12. Dalton Transactions, 43(9), 3564-3567. [Link] [19]16. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Beilstein Journals. [Link] [20]17. Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. American Chemical Society. [Link]

-

Wojcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link] [21]32. ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link] [22]33. Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsi. PUBDB. [Link] [23]34. Biancalana, L., et al. (2024). New ruthenium(II) isocyanide catalysts for the transfer hydrogenation of ethyl levulinate to γ-valerolactone in C2-C6 alcohols. Journal of Catalysis, 439, 115761. [Link] [24]35. 04 - Publications | Westlab - Catalysis | West Research Group. West Research Group. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives | IntechOpen [intechopen.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

- 8. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 15. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. An unexpected semi-hydrogenation of a ligand in the complexation of 2,7-bispyridinyl-1,8-naphthyridine with Ru3(CO)12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 24. arpi.unipi.it [arpi.unipi.it]

chromatography purification methods for ethyl 2,7-naphthyridine-3-carboxylate

An Application Note for the Isolation and Purification of Naphthyridine Scaffolds

Executive Summary

Ethyl 2,7-naphthyridine-3-carboxylate and its derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized as key intermediates in the synthesis of kinase inhibitors (such as MASTL inhibitors) and novel antimicrobial agents[1][2]. However, the 2,7-naphthyridine core presents a notorious challenge during chromatographic purification. The presence of two basic, electron-rich nitrogen atoms within the fused aromatic system leads to severe peak tailing, irreversible adsorption, and poor recovery on standard normal-phase silica gel[3].

This application note outlines field-proven, causality-driven chromatographic strategies to successfully purify ethyl 2,7-naphthyridine-3-carboxylate. By manipulating mobile phase modifiers and selecting appropriate stationary phases, researchers can achieve >99% purity while maximizing yield.

The Chromatographic Challenge: Silanol Interactions

To purify a molecule, one must first understand its physicochemical behavior. Ethyl 2,7-naphthyridine-3-carboxylate possesses a basic heterobicyclic core. Bare silica gel (SiO₂) is populated with weakly acidic silanol groups (-SiOH, pKa ~ 4.5–5.0). When the basic nitrogens of the naphthyridine ring interact with these silanols, they form strong hydrogen bonds and undergo ion-exchange interactions.

The Causality of Tailing: If a standard binary solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) is used without modification, the target compound will dynamically bind and unbind to the active silanol sites at different rates, causing the chromatographic band to spread (streak) across the column. This results in broad, overlapping fractions and significant product loss.

To resolve this, we must alter the surface chemistry of the stationary phase in situ using basic modifiers, or bypass bare silica entirely.

Mechanism of silanol masking by basic modifiers to prevent peak tailing.

Quantitative Method Summaries

The following table summarizes the optimized chromatographic systems for isolating ethyl 2,7-naphthyridine-3-carboxylate based on the desired purity and scale.

| Purification Tier | Stationary Phase | Mobile Phase System | Critical Modifier | Expected Purity |

| Primary Isolation | Bare Silica (60 Å, 40-63 µm) | DCM / MeOH (Gradient) | 1% v/v TEA or DEA | 85% – 92% |

| Alternative NP | Amine-Functionalized (NH₂) | Hexanes / EtOAc (Gradient) | None Required | 90% – 95% |

| Final Polishing | End-capped C18 (RP-HPLC) | Water / Acetonitrile | 0.1% Formic Acid | > 99% |

Protocol I: Optimized Normal-Phase Flash Chromatography

This protocol utilizes Triethylamine (TEA) or Diethylamine (DEA) to dynamically deactivate the silica column, a proven technique for basic nitrogen heterocycles[3][4].

Self-Validation Pre-Check (2D-TLC): Before loading the column, validate the stability of the compound on silica. Spot the crude mixture on a silica TLC plate treated with 1% TEA. Elute in one dimension (e.g., 95:5 DCM:MeOH), dry the plate completely, rotate 90 degrees, and elute again.

-

Causality: A single spot on the diagonal confirms the compound is stable. Spots off the diagonal indicate on-column degradation, dictating a switch to neutral alumina or amine-functionalized silica.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% v/v Triethylamine (TEA) to both the weak solvent (DCM) and the strong solvent (MeOH).

-

Column Pre-Equilibration (Critical Step): Flush the packed silica column with at least 3 Column Volumes (CV) of DCM containing 1% TEA.

-

Causality: The silica must be fully saturated with TEA before the sample is introduced. If the column is not pre-equilibrated, the TEA in the mobile phase will be entirely consumed by the top layer of silica, leaving the rest of the column active, which will cause the naphthyridine to streak.

-

-

Sample Loading: Dissolve the crude ethyl 2,7-naphthyridine-3-carboxylate in a minimum volume of DCM. If the sample is insoluble, perform a dry load: dissolve the crude in a volatile solvent, add a small amount of Celite (not silica, to prevent pre-adsorption trapping), evaporate to a free-flowing powder, and load onto the column head.

-

Gradient Elution: Run a shallow gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout) over 15 CVs.

-

Fraction Pooling: Monitor fractions via UV detection (typically 254 nm, as the naphthyridine core is highly conjugated). Pool fractions and evaporate under reduced pressure.

-

Modifier Removal: TEA often leaves a residual mass. To remove it, co-evaporate the final pooled product with toluene (3 x 10 mL) on a rotary evaporator, followed by high vacuum overnight.

Protocol II: Reverse-Phase HPLC (RP-HPLC) Polishing

For biological assays (e.g., in vitro kinase screening or antimicrobial testing), purity must exceed 99%[2]. Normal phase chromatography is rarely sufficient due to co-eluting structural isomers or trace modifier contamination. RP-HPLC is required.

Step-by-Step Methodology:

-

Column Selection: Utilize an end-capped C18 preparative column (e.g., 5 µm, 100 Å). End-capping is mandatory; unreacted silanols on cheap C18 columns will cause the exact same basic-tailing issues seen in normal phase.

-

Mobile Phase Preparation:

-

Solvent A: MS-Grade Water + 0.1% Formic Acid (FA).

-

Solvent B: MS-Grade Acetonitrile + 0.1% Formic Acid (FA).

-

Causality: The acidic modifier (FA) intentionally protonates the basic nitrogens of the naphthyridine core. While this increases polarity, it ensures the molecule exists in a single, uniform ionization state, resulting in a sharp, Gaussian peak shape.

-

-

Injection and Gradient: Inject the sample dissolved in DMSO (filtered through a 0.22 µm PTFE syringe filter). Run a gradient of 10% B to 70% B over 20 minutes.

-

Lyophilization: Collect the target peak and immediately freeze the fractions. Lyophilize to yield the pure ethyl 2,7-naphthyridine-3-carboxylate as a formate salt (or neutralize with NaHCO₃ and extract with EtOAc if the free base is strictly required).

Purification Workflow Decision Matrix

To ensure maximum throughput and efficiency, follow the logical decision tree below when handling crude naphthyridine reaction mixtures.

Decision matrix for the chromatographic purification of naphthyridines.

Sources

- 1. WO2024003773A1 - 2,7-naphthyridine compounds as mastl inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 4. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Ethyl 2,7-Naphthyridine-3-Carboxylate

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 2,7-naphthyridine-3-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. We understand that synthesizing naphthyridine cores can be challenging, often involving high temperatures and sensitive intermediates. This resource consolidates our field-proven insights and troubleshooting strategies to help you navigate these challenges and improve your reaction yields.

The following content is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide. We will focus on one of the most common and effective methods for constructing this scaffold: a pathway analogous to the Gould-Jacobs reaction . This reaction typically involves two main stages: the initial condensation of an appropriately substituted aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the bicyclic naphthyridine ring system.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the Gould-Jacobs synthesis of naphthyridines?

The most critical and often yield-limiting step is the thermal cyclization.[1] This intramolecular condensation requires high thermal energy, typically around 250°C, to overcome the activation barrier for ring closure.[2][4] The causality is rooted in achieving a conformationally favorable state for the 6-electron electrocyclization to occur, leading to the formation of the second ring.[3][5] Insufficient temperature will lead to an incomplete reaction, while excessive temperature or prolonged heating can cause decomposition of the starting material and the desired product, often leading to decarboxylated byproducts.[1]

Q2: My initial condensation of the aminopyridine with DEEM is sluggish. What can I do?

While this step is generally more straightforward than the cyclization, several factors can affect its rate and completeness.

-

Temperature: The condensation is typically performed by heating the neat mixture of the aminopyridine and DEEM at 100-130°C.[1][2] Ensure your reaction temperature is within this range.

-

Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of DEEM can help drive the reaction to completion, especially if the aminopyridine is not perfectly pure.[1]

-

Purity of Reagents: The aminopyridine should be free of excess moisture or other nucleophilic impurities that could competitively react with DEEM.

You can monitor the progress by observing the evolution of ethanol, or more quantitatively, by taking aliquots for TLC or LC-MS analysis.[1]

Q3: I'm seeing multiple products after the cyclization step. What are they likely to be?

Besides the desired product, several side products can form during the high-temperature cyclization:

-

Unreacted Intermediate: The most common "impurity" is simply the uncyclized anilidomethylenemalonate intermediate from the first step. This indicates the reaction temperature was too low or the heating time was too short.

-

Decarboxylated Product: At temperatures exceeding 250°C, the ethyl carboxylate group can be lost, leading to the formation of a byproduct without the ester functionality.[1]

-

Isomeric Products: Depending on the substitution pattern of the starting aminopyridine, there might be a possibility of forming other naphthyridine isomers (e.g., 2,6-naphthyridine). However, the electronics of the pyridine ring often direct the cyclization to the desired 2,7-isomer.[6][7]

-

Polymeric Materials: Dark, tar-like substances can form from the decomposition of reagents at high temperatures.

Troubleshooting Guide: Low Reaction Yield

This section provides a systematic approach to diagnosing and solving low-yield issues during the thermal cyclization stage.

Problem: Yield of Ethyl 4-Hydroxy-2,7-Naphthyridine-3-Carboxylate is Below 50%

Low yield is the most common complaint. The workflow below will help you systematically identify the root cause.

Caption: Troubleshooting workflow for low product yield.

Cause 1: Incomplete Cyclization (High Level of Unreacted Intermediate)

If analysis shows a large amount of the pre-cyclized intermediate, the cyclization conditions were not sufficiently forcing.

Solutions:

-

Increase Temperature: Gradually increase the temperature of the high-boiling solvent in 5-10°C increments. The optimal range is often 250-260°C. Be cautious, as higher temperatures can promote degradation.[1][4]

-

Extend Reaction Time: If you are at the maximum tolerable temperature, increasing the reaction time from 30 minutes up to 60 minutes may be beneficial. Monitor by TLC every 15 minutes to track the disappearance of the starting material.[1]

-

Consider Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It provides rapid, uniform heating that can dramatically reduce reaction times (often to 5-15 minutes) and improve yields by minimizing the formation of degradation byproducts.[1]

Cause 2: Product or Intermediate Degradation (Significant Byproducts)

If you observe significant byproducts like the decarboxylated naphthyridine, your reaction conditions are too harsh.

Solutions:

-

Carefully Control Temperature: This is the most critical parameter. Do not overshoot the target temperature. Use a temperature controller and ensure the thermometer is correctly placed to measure the internal reaction temperature.

-

Reduce Reaction Time: High temperatures may be necessary, but exposure should be minimized. Once the reaction reaches the optimal temperature, hold it only as long as necessary to consume the intermediate, as determined by prior optimization experiments.

-

Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents oxidation of your materials at these high temperatures, which can contribute to byproduct formation and lower yields.[2]

Data-Driven Optimization: Solvent and Temperature Screening

To systematically optimize your yield, consider a solvent and temperature screen. The choice of a high-boiling solvent is critical for achieving and maintaining the required temperature.

| Solvent | Boiling Point (°C) | Typical Reaction Temp (°C) | Observations / Potential Issues |

| Diphenyl Ether | 259 | 250 | Standard Choice. Good thermal stability. Can be difficult to remove from the product.[2] |

| Dowtherm A | 257 | 250 | Excellent Alternative. A eutectic mixture of diphenyl ether and biphenyl. Similar properties to diphenyl ether.[4] |

| Mineral Oil | >300 | 250-260 | Can be used, but may contain impurities. More difficult to remove during workup. |

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-Hydroxy-2,7-Naphthyridine-3-Carboxylate (Conventional Heating)

This protocol is a representative procedure based on established Gould-Jacobs reaction principles.[1][2]

Step 1: Condensation

-

In a 100 mL round-bottom flask, combine the starting aminopyridine (e.g., 3-amino-pyridine derivative, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol, 1.05 eq).

-

Equip the flask with a reflux condenser.

-

Heat the mixture in an oil bath at 120°C for 2 hours. Ethanol will evolve as the reaction proceeds.

-

After 2 hours, allow the mixture to cool to room temperature. The resulting crude intermediate, an ethyl 2-((pyridin-3-ylamino)methylene)malonate derivative, can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, heat diphenyl ether (200 mL) to 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring over 10-15 minutes.

-

Maintain the reaction temperature at 250°C for 30-45 minutes. Monitor the reaction's completion by TLC (e.g., using ethyl acetate/hexane 1:1).

-

Once complete, turn off the heat and allow the mixture to cool to room temperature overnight.

-

The product will typically precipitate as a solid. Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with hexane or petroleum ether (3 x 100 mL) to remove the high-boiling solvent.[1]

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Caption: Experimental workflow for the Gould-Jacobs synthesis.

References

- BenchChem. (n.d.). Optimizing reaction conditions for the Gould-Jacobs synthesis.

- Danel, K., et al. (2015). Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ChemInform.

- Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

- Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Archiv der Pharmazie.

- BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.

- BenchChem. (n.d.). Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

- Wikipedia. (2023). Gould–Jacobs reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

ethyl 2,7-naphthyridine-3-carboxylate solubility issues in DMSO and aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with ethyl 2,7-naphthyridine-3-carboxylate .

Naphthyridine derivatives are notoriously difficult to handle in biological assays. Their planar, rigid, and aromatic heterocyclic cores promote strong π−π stacking and high crystal lattice energies, leading to poor aqueous solubility[1][2]. Furthermore, the addition of the lipophilic ethyl ester group at the 3-position further reduces its hydration capacity. This guide provides mechanistic explanations and self-validating protocols to ensure your compound remains in solution from the DMSO stock vial to the final aqueous assay.

Mechanistic Drivers of Precipitation

To troubleshoot solubility, we must first understand the causality behind the precipitation of ethyl 2,7-naphthyridine-3-carboxylate.

Table 1: Structural Drivers and Solubility Impact

| Structural Feature | Physicochemical Consequence | Experimental Impact & Troubleshooting Focus |

|---|

| Planar Naphthyridine Core | High crystal lattice energy; strong intermolecular π−π stacking. | Thermodynamically stable as a solid. Requires high-polarity aprotic solvents (DMSO) and heat/sonication to disrupt the initial lattice[2]. | | Basic Nitrogens (Positions 2,7) | pH-dependent ionization. Weakly basic pKa profile. | Highly insoluble at physiological pH (7.4). Lowering the buffer pH protonates the nitrogens, significantly increasing aqueous solubility[3]. | | Ethyl Ester Group | Increases lipophilicity (LogP) without adding hydrogen-bond donors. | Prone to rapid "solvent shock" and hydrophobic aggregation when diluted into aqueous media[4]. |

FAQs: DMSO Stock Solution Troubleshooting

Q1: My compound precipitates out of the DMSO stock solution after a few weeks of storage. What is the root cause? A1: The primary cause is moisture contamination. DMSO is highly hygroscopic; repeated opening of the stock vial introduces atmospheric moisture. Because water acts as a potent anti-solvent for hydrophobic naphthyridines, even trace amounts of water will drastically lower the solubility limit, causing the compound to crash out[5]. Additionally, repeated freeze-thaw cycles nucleate crystal growth, leading to irreversible precipitation.

Q2: How can I recover a precipitated DMSO stock? A2: If precipitation is observed, gently warm the solution to 37°C and sonicate for 10–15 minutes to disrupt the newly formed crystal lattice[5]. However, if the precipitate does not redissolve, the concentration is no longer accurate, and the stock must be discarded to prevent false negatives in your downstream biological data[6][7].

Protocol 1: Self-Validating Preparation of Anhydrous DMSO Stocks

This protocol ensures long-term stability and prevents moisture-induced nucleation.

-

Weighing: Weigh the solid ethyl 2,7-naphthyridine-3-carboxylate in a low-humidity environment (e.g., a desiccator cabinet or nitrogen-purged glovebox).

-

Solvent Selection: Use only fresh, anhydrous DMSO (≥99.9% purity) from a sealed ampoule[8]. Do not use standard cell-culture grade DMSO that has been stored on a benchtop.

-

Dissolution: Add the DMSO to achieve a target concentration (e.g., 10 mM). Vortex vigorously. If the solution is not optically clear, warm to 37°C and sonicate for 10 minutes[5].

-

Aliquoting: Immediately divide the clear stock into single-use aliquots (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes.

-

Storage: Store at -80°C. Thaw only one aliquot per experiment and discard any unused portion to strictly avoid freeze-thaw cycles[5].

FAQs: Aqueous Buffer Dilution & Assay Compatibility

Q3: When I dilute my 10 mM DMSO stock into PBS or HEPES buffer, the solution immediately turns cloudy. How do I prevent this? A3: You are observing "solvent shock." This occurs when the localized concentration of the compound exceeds its kinetic solubility limit in the aqueous phase before bulk mixing can occur[9]. When the DMSO is suddenly diluted by water, the hydrophobic ester and planar core rapidly aggregate.

Q4: Can I perform my serial dilutions directly in the aqueous assay buffer? A4: No. Performing serial dilutions directly in aqueous buffers will cause the organic material to precipitate as the DMSO concentration drops below the critical solubilizing threshold[10]. You must perform intermediate serial dilutions in 100% DMSO first, and then transfer a constant volume of each DMSO dilution into the aqueous buffer[10][11].

Protocol 2: Step-Down Aqueous Dilution to Prevent Solvent Shock

This protocol minimizes localized supersaturation and maintains kinetic solubility.

-

DMSO Serial Dilution: Prepare your required concentration-response curve (e.g., 10-point 2-fold dilutions) entirely in 100% anhydrous DMSO[10].

-

Buffer Preparation: Pre-warm your aqueous buffer (PBS, HEPES, or culture media) to 37°C. Cold buffers drastically reduce kinetic solubility.

-

Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise to the center of the vortex. Do not add the buffer to the DMSO.

-

Final Concentration: Ensure the final DMSO concentration in the assay does not exceed 0.5% to 1.0% (v/v)[4].

-

Co-solvent Rescue (Optional): If precipitation persists at 1% DMSO, pre-mix the DMSO stock with a co-solvent (e.g., 5% PEG 400 or 0.01% Tween-20) before adding it to the aqueous phase[4].

Workflow Visualization

Below is the validated workflow for handling ethyl 2,7-naphthyridine-3-carboxylate to prevent precipitation at both the stock and assay levels.

Workflow for mitigating ethyl 2,7-naphthyridine-3-carboxylate precipitation in assays.

Validating Your Assay Limits: Kinetic vs. Thermodynamic Solubility

Before running high-throughput screening (HTS) or biological assays, you must empirically determine the maximum soluble concentration of your compound.

Table 2: Solubility Assessment Strategies

| Parameter | Definition | Application | Detection Method |

|---|---|---|---|

| Kinetic Solubility | The concentration at which a compound precipitates when a DMSO stock is diluted into an aqueous buffer[9][11]. | Early-stage HTS; defines the maximum reliable assay concentration[7][12]. | Laser Nephelometry (Light Scattering)[11]. |

| Thermodynamic Solubility | The true equilibrium solubility of the solid crystalline compound in an aqueous buffer after 24-48 hours[7][12]. | Lead optimization; drug formulation[11]. | Shake-flask method followed by HPLC/UV[7][13]. |

Protocol 3: Kinetic Solubility Assessment via Laser Nephelometry

Use this protocol to define the exact concentration at which your compound will cause false-positives in your assay due to aggregation.

-

Prepare a 10 mM stock of ethyl 2,7-naphthyridine-3-carboxylate in anhydrous DMSO.

-

Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO[11].

-

Transfer 2 µL of each DMSO dilution into 198 µL of your specific aqueous assay buffer in a 96-well clear-bottom plate (yielding a constant 1% final DMSO concentration)[13].

-

Incubate the plate at room temperature for 2 hours to allow supersaturated states to equilibrate[9].

-

Measure the turbidity using a laser nephelometer. The concentration immediately preceding the inflection point (where light scattering sharply increases) is your maximum working assay concentration[11][12].

References

- Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - MDPI.

- Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermedi

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds - Benchchem.

- Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine - Benchchem.

- How to prevent GSK-5498A precipitation

- FAQs on Inhibitor Prepar

- Preventing IC-87114 precipit

- Aqueous Solubility Assay - Enamine.

- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG

- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom

- Aqueous Solubility Testing with the MultiScreen® – PCF Filter Pl

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Compound Precipitation in High-Concentration DMSO Solutions - ResearchG

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

preventing degradation of ethyl 2,7-naphthyridine-3-carboxylate during long-term storage

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability challenges with complex heterocyclic esters. Ethyl 2,7-naphthyridine-3-carboxylate is a highly valuable scaffold in medicinal chemistry, but its structural features—a base-sensitive ethyl ester and an electron-deficient, nitrogen-rich heteroaromatic core—make it uniquely susceptible to environmental degradation.

This guide provides a mechanistic understanding of these degradation pathways and establishes field-proven, self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers acting upon the molecule.

-

Ester Hydrolysis: The ethyl ester at the 3-position is highly susceptible to nucleophilic attack by water. This hydrolysis involves the rupture of the covalent bond between the carbonyl carbon and the oxygen atom, yielding 2,7-naphthyridine-3-carboxylic acid and ethanol[1]. This reaction is significantly accelerated in alkaline conditions (base-catalyzed hydrolysis). A common, often-overlooked cause of this in the laboratory is storing solutions in standard borosilicate glass vials; these vials can leach sodium ions over time, raising the local pH and catalyzing the destruction of the ester.

-

N-Oxidation: The 2,7-naphthyridine core contains two basic nitrogen atoms. Prolonged exposure to atmospheric oxygen, reactive oxygen species (ROS), or ambient light can lead to the formation of N-oxides. The introduction of the N⁺–O⁻ moiety alters the electronic distribution, decreasing ring aromaticity, narrowing the HOMO-LUMO gap, and increasing the molecule's photochemical reactivity and overall instability[2].

Fig 1: Primary degradation pathways of ethyl 2,7-naphthyridine-3-carboxylate.

Troubleshooting FAQs (The "What Went Wrong")

Q1: I am observing a new, highly polar peak in my LC-MS with a mass shift of -28 Da. What is happening? A1: A mass loss of 28 Da (loss of an ethyl group [-29 Da] plus the addition of a proton [+1 Da]) corresponds to the formation of 2,7-naphthyridine-3-carboxylic acid via ester hydrolysis. If you are storing your stock solutions in standard glass vials, sodium leaching is likely creating an alkaline microenvironment that catalyzes this degradation. Solution: Switch to polyethylene, polypropylene, or pH-controlled LCMS-certified vials to eliminate this risk.

Q2: My solid powder has turned slightly yellow over six months, and MS shows a +16 Da adduct. How do I prevent this? A2: The +16 Da shift (or +32 Da for di-oxidation) and color change indicate N-oxidation of the naphthyridine nitrogens, driven by atmospheric oxygen and ambient light[2]. Heteroaromatic rings are highly prone to this when stored in non-hermetic containers. Solution: Store the compound in amber vials, backfill the headspace with an inert gas (Argon or Nitrogen), and maintain storage at -20°C.

Q3: What are the regulatory guidelines for establishing the shelf-life of this compound for drug development? A3: For formal stability testing, you must adhere to the ICH Q1A(R2) guidelines. Long-term stability studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH) for a minimum of 12 months. Accelerated testing must be performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to identify likely degradation pathways[3].

Quantitative Stability Data

The following table summarizes the expected degradation rates of ethyl 2,7-naphthyridine-3-carboxylate under various conditions, illustrating the critical need for optimized storage environments.

| Storage Condition | Container Type | Atmosphere | Est. Hydrolysis (6 mo) | Est. N-Oxidation (6 mo) |

| 40°C / 75% RH (Accelerated) | Clear Glass | Ambient Air | > 15.0% | > 8.0% |

| 25°C / 60% RH (Long-term) | Clear Glass | Ambient Air | 4.5% | 2.1% |

| 25°C / 60% RH (Long-term) | Polyethylene | Ambient Air | < 0.5% | 1.8% |

| -20°C (Cryogenic) | Amber Polyethylene | Argon Backfill | < 0.1% | < 0.1% |

Standard Operating Protocol: Self-Validating Storage Workflow

Do not rely on passive storage. Implement this active, self-validating methodology to guarantee compound integrity across the lifespan of your research project.

Step 1: Lyophilization & Moisture Control Ensure the API is dried to a moisture content of <0.5% (w/w) via lyophilization. Residual water is the primary reactant for ester hydrolysis[1].

Step 2: Aliquoting into Inert Vials Transfer the dry powder into amber-colored, high-density polyethylene (HDPE) or deactivated glass vials. Avoid standard borosilicate glass entirely to prevent sodium leaching and subsequent base-catalyzed hydrolysis.

Step 3: Inert Gas Backfilling Purge the vial headspace with Argon (preferred due to its higher density compared to air) or dry Nitrogen to displace oxygen. This effectively neutralizes the risk of N-oxidation[2].

Step 4: Hermetic Sealing Seal the vials using PTFE-lined screw caps. PTFE provides a chemically inert barrier that prevents moisture ingress and gas exchange over long periods.

Step 5: Cryogenic Storage & Desiccation Store the sealed vials at -20°C in a secondary, airtight container filled with indicating silica gel desiccant.

Step 6: Self-Validation (QC Check) Trust, but verify. Before using a stored aliquot in critical biological or analytical assays, dissolve a micro-sample in anhydrous DMSO and run a rapid LC-MS check. A confirmed purity of >99% validates that your storage system is functioning correctly.

Fig 2: Optimized, self-validating workflow for the long-term storage of naphthyridine esters.

References

-

Q1A(R2) Stability Testing of New Drug Substances and Products - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

-

Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology.[Link]

-

Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study - The Journal of Physical Chemistry A (ACS Publications).[Link]

-

The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis - Waters Corporation.[Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 2,7-Naphthyridine Derivatives

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,7-naphthyridine scaffolds. This document, prepared from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of cross-coupling reactions. The unique electronic properties of the 2,7-naphthyridine core, specifically the presence of two pyridinic nitrogen atoms, present distinct challenges compared to simpler aromatic systems. This guide is designed to help you navigate these challenges by understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions about setting up cross-coupling reactions with 2,7-naphthyridine substrates.

Q1: Why are cross-coupling reactions on 2,7-naphthyridines so challenging?

The primary challenge stems from the electron-deficient nature of the ring system and the presence of two basic nitrogen atoms. These nitrogen atoms can act as coordinating ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. This "catalyst poisoning" effect can significantly reduce reaction efficiency or halt the reaction altogether. The choice of leaving group (e.g., Cl, Br, I, OTf) and its position on the ring also dramatically influences reactivity.

Q2: Which palladium catalyst/precatalyst should I choose as a starting point?

For Suzuki-Miyaura couplings, a good starting point is often a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that is easily reduced in situ. For instance, the Buchwald G3 or G4 precatalysts are highly effective as they feature bulky, electron-rich biarylphosphine ligands that protect the palladium center and promote the desired catalytic cycle. For Buchwald-Hartwig aminations, catalysts incorporating ligands like Xantphos or Josiphos are often successful due to their specific bite angles and electronic properties that facilitate C-N bond formation.

Q3: What is the role of the ligand, and how do I select the right one?

The ligand is arguably the most critical variable. Its primary roles are to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. For electron-deficient heterocycles like 2,7-naphthyridine, bulky, electron-rich phosphine ligands are generally preferred.

-

Bulkiness: Steric hindrance from ligands like SPhos, XPhos, or RuPhos can prevent the naphthyridine nitrogen from coordinating to the palladium center, thus mitigating catalyst poisoning.

-

Electron-donating ability: Rich electronic character on the ligand makes the palladium center more electron-rich, which promotes the oxidative addition step—often the rate-limiting step with electron-deficient aryl halides.

Q4: How do I choose an appropriate base and solvent?

The choice of base and solvent is interdependent and crucial for success.

-

Base: The base must be strong enough to facilitate the transmetalation step (in Suzuki reactions) or deprotonate the amine (in Buchwald-Hartwig reactions) but not so strong that it causes substrate degradation or unwanted side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. K₃PO₄ is often a good choice as it is moderately strong and its phosphate anions can sometimes play a beneficial role in stabilizing catalytic intermediates.

-

Solvent: Aprotic polar solvents are generally preferred. Dioxane, THF, and toluene are common choices. The solvent must be able to dissolve the reactants and maintain the catalyst's stability and activity at the reaction temperature. A solvent screen is often a necessary part of optimization.

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and solving common issues encountered during your experiments.

Problem 1: Low to No Conversion of Starting Material

You've set up your reaction, but after several hours or even overnight, TLC or LC-MS analysis shows predominantly unreacted starting material.